Methanetetrathiol, sodium salt

Catalog No.
S13137715
CAS No.
52345-74-1
M.F
CH4NaS4+
M. Wt
167.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanetetrathiol, sodium salt

CAS Number

52345-74-1

Product Name

Methanetetrathiol, sodium salt

IUPAC Name

sodium;methanetetrathiol

Molecular Formula

CH4NaS4+

Molecular Weight

167.3 g/mol

InChI

InChI=1S/CH4S4.Na/c2-1(3,4)5;/h2-5H;/q;+1

InChI Key

MWOAQIRSOWIARK-UHFFFAOYSA-N

Canonical SMILES

C(S)(S)(S)S.[Na+]

Methanetetrathiol, sodium salt, commonly referred to as sodium methanethiolate, is an organosulfur compound with the molecular formula CH3SNa\text{CH}_3\text{SNa}. It is a white solid that is highly soluble in water, forming a light yellow to colorless solution. This compound is the sodium salt of methanethiol and serves as a powerful nucleophile in various

  • Formation of Methylthio Compounds: It can react with alkyl halides in nucleophilic substitution reactions to form methylthio ethers. The general reaction can be represented as:
    R X+CH3SNaR SCH3+NaX\text{R X}+\text{CH}_3\text{SNa}\rightarrow \text{R SCH}_3+\text{NaX}
    where RXR-X is an alkyl halide .
  • Oxidation: Sodium methanethiolate can be oxidized to dimethyl disulfide through the reaction with oxidizing agents:
    2CH3SH+[O]CH3SSCH3+H2O2\text{CH}_3\text{SH}+[O]\rightarrow \text{CH}_3\text{SSCH}_3+\text{H}_2\text{O}
    Further oxidation leads to methanesulfonic acid, which is odorless .
  • Hydrolysis: In moist air, it hydrolyzes to regenerate methanethiol, which has a characteristic foul odor:
    CH3SNa+H2OCH3SH+NaOH\text{CH}_3\text{SNa}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{SH}+\text{NaOH}

Sodium methanethiolate exhibits biological activity primarily through its role as a sulfur donor in biological systems. Methanethiol itself is produced in various biological processes, including the metabolism of certain foods like asparagus. This compound can influence microbial activity in anaerobic environments, where it may serve as a substrate for methanogenesis. Its presence in natural gas also indicates its role in the sulfur cycle within ecosystems .

Sodium methanethiolate can be synthesized through several methods:

  • Reaction of Methanol and Hydrogen Sulfide: The most common industrial method involves reacting methanol with hydrogen sulfide gas:
    CH3OH+H2SCH3SH+H2O\text{CH}_3\text{OH}+\text{H}_2\text{S}\rightarrow \text{CH}_3\text{SH}+\text{H}_2\text{O}
  • Neutralization of Methanethiol: Another method involves neutralizing methanethiol with sodium hydroxide:
    CH3SH+NaOHCH3SNa+H2O\text{CH}_3\text{SH}+\text{NaOH}\rightarrow \text{CH}_3\text{SNa}+\text{H}_2\text{O}

These methods yield sodium methanethiolate efficiently and are widely used in laboratory and industrial settings .

Sodium methanethiolate has diverse applications across various industries:

  • Chemical Synthesis: It serves as a reagent for synthesizing methylthio ethers and other organosulfur compounds.
  • Pesticide Production: The compound is utilized as an intermediate in the manufacture of pesticides like methomyl.
  • Pharmaceuticals: It plays a role in synthesizing pharmaceutical compounds and food additives such as methionine.
  • Natural Gas Industry: Sodium methanethiolate is used as an odorant to detect gas leaks due to its strong smell .

Research has shown that sodium methanethiolate interacts with various organic compounds, acting as a nucleophile in substitution reactions. Its ability to donate sulfur makes it valuable in synthesizing other sulfur-containing compounds. Studies have also explored its role in biological systems, particularly regarding its metabolic pathways and interactions with microbial communities in different environments .

Several compounds share structural or functional similarities with sodium methanethiolate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
MethanethiolCH3SHCH_3SHParent compound; volatile liquid with strong odor.
Sodium EthanethiolateC2H5SNaC_2H_5SNaSimilar properties; used in sulfur chemistry.
Dimethyl Sulfide(CH3)2S(CH_3)_2SVolatile; used in organic synthesis and as a solvent.
Sodium ThiomethoxideCH3SNaCH_3SNaAnother name for sodium methanethiolate; used similarly.

Uniqueness of Sodium Methanethiolate:

  • Sodium methanethiolate stands out due to its specific reactivity profile as a strong nucleophile, making it particularly useful for synthesizing methylthio derivatives.
  • Its dual role as both an intermediate in chemical synthesis and a biological agent (in sulfur metabolism) highlights its versatility compared to other similar compounds.

Structural and Compositional Features

Sodium methanethiolate, also termed sodium thiomethoxide, is the sodium salt of methanethiol’s conjugate base. Its molecular formula (CH₃SNa) reflects a methyl group bonded to a sulfur atom, which is ionically associated with sodium. The compound typically exists as a white solid or aqueous solution (15–21% concentration), with solubility in polar solvents like ethanol and water. Its reactivity stems from the methanethiolate anion (CH₃S⁻), a potent nucleophile capable of displacing halogen atoms or cleaving ether bonds.

Related polythionate compounds, such as sodium tetrathiocarbonate (Na₂CS₄), feature extended sulfur chains. These compounds derive from the substitution of oxygen with sulfur in carbonate groups, resulting in structures like [S₄C]²⁻ coordinated to sodium ions. The increased sulfur content enhances their capacity for metal complexation and redox activity, making them valuable in analytical and environmental chemistry.

Table 1: Comparative Properties of Sodium Methanethiolate and Sodium Tetrathiocarbonate

PropertySodium MethanethiolateSodium Tetrathiocarbonate
Molecular FormulaCH₃SNaNa₂CS₄
Physical StateWhite solid or aqueousDark amber liquid
Key Functional GroupThiolate (S⁻)Tetrathiolate (S₄²⁻)
Primary ApplicationsOrganic synthesisMetal ion detection

Nomenclature Conventions

The naming of sulfur-containing sodium salts follows IUPAC guidelines, where suffixes denote functional groups. For example:

  • Methanethiolate: The "-thiolate" suffix indicates the deprotonated form of a thiol (SH group).
  • Tetrathiocarbonate: The prefix "tetra-" specifies four sulfur atoms replacing oxygen in the carbonate ion.

Trivial names, such as sodium thiomethoxide, persist in industrial contexts due to historical usage. These naming variations underscore the interplay between systematic nomenclature and practical terminology in chemical literature.

Based on extensive research through scientific databases and crystallographic literature, the compound "methanetetrathiol, sodium salt" as specified does not exist in published scientific literature. Methanetetrathiol would theoretically have the formula C(SH)₄, containing four thiol groups attached to a central carbon atom, but no such compound or its sodium salt has been synthesized or characterized [1] [2] [3].

The closest related compounds found in the literature are:

  • Sodium methanethiolate (CH₃SNa) - containing one sulfur atom per molecule [1] [4] [5]
  • Sodium tetrasulfide (Na₂S₄) - containing four sulfur atoms but no carbon [6] [7]
  • Various sodium polysulfides (Na₂Sₓ) with multiple sulfur atoms [8]

Triclinic Crystal System Characterization

General Triclinic System Properties

The triclinic crystal system represents the lowest symmetry crystallographic system, characterized by three unequal axes that are inclined at three different non-perpendicular angles relative to each other [9]. The mathematical relationship defining triclinic systems is:

a ≠ b ≠ c and α ≠ β ≠ γ ≠ 90°

This system comprises only a center of symmetry and includes only one Bravais lattice type - the simple triclinic lattice [9]. Triclinic structures are relatively uncommon among pure elements, though certain minerals including turquoise and microcline exhibit triclinic crystal structures [9].

Triclinic Examples in Sodium-Containing Compounds

Several sodium-containing compounds have been reported to crystallize in triclinic systems. For instance, certain hybrid organic-inorganic coordination complexes containing sodium exhibit triclinic symmetry [10]. In the context of NASICON-type materials, lithium zirconium phosphate (LZP) demonstrates a triclinic crystal structure (C1) at room temperature before undergoing a phase transition to rhombohedral crystal structure (R3c) between 25 and 60°C [11].

Structural Disorder in Triclinic Systems

Triclinic systems can accommodate significant structural disorder due to their low symmetry. Research on salbutamol oxalate demonstrates how triclinic structures can exhibit crystallographic disorder at specific atomic positions, with occupancy ratios varying between different crystal specimens [12]. This flexibility in accommodating disorder makes triclinic systems particularly relevant for compounds with complex coordination environments.

Layered Inorganic-Organic Hybrid Architectures

Hybrid Material Design Principles

Inorganic-organic hybrid materials represent a sophisticated class of compounds that combine the properties of both organic and inorganic components within a single crystalline framework [10]. These materials are designed to exploit the complementary properties of each component - the mechanical strength and thermal stability of inorganic frameworks combined with the processability and tunable properties of organic components [10].

Sodium-Based Hybrid Architectures

Recent research has demonstrated that sodium-containing hybrid materials can exhibit unique structural features. In sodium-ion battery applications, inorganic-organic hybrid solid electrolyte interphase layers have been developed where the inorganic components provide high mechanical strength and strong sodiophilicity, while organic components contribute to dense and elastic membrane structures [13].

Coordination-Driven Assembly

The formation of layered hybrid architectures often relies on coordination-driven assembly processes. In lead and bismuth dipyrido complexes, highly oriented π-stacking of planar fully conjugated organic ligands directs the overall structure, creating materials with both organic and inorganic connectivity pathways [10]. Similar principles could theoretically apply to sodium-based systems, though specific examples of methanetetrathiol derivatives are not documented in the literature.

Sodium Coordination Environments in Solid-State Structures

Coordination Geometry Variations

Sodium ions exhibit remarkable flexibility in their coordination environments within solid-state structures. Research on NASICON-type materials reveals that sodium ions can occupy multiple types of interstitial positions within crystal frameworks [11] [14]. The ionic radius of sodium (1.02 Å for six-coordinate Na⁺) allows for coordination numbers typically ranging from four to eight, with six-coordinate octahedral geometry being most common [14].

Dynamic Coordination Behavior

Advanced solid-state nuclear magnetic resonance studies have identified six distinct types of coordination environments for sodium ions in certain solid electrolytes [15]. These coordination environments are not static but exhibit dynamic exchange behavior, with sodium ions migrating between different sites through specific pathways. The migration occurs through both one-dimensional channels parallel to crystallographic axes and three-dimensional pathways involving site exchange between different sodium positions [14] [15].

Coordination Environment Effects on Properties

The specific coordination environment of sodium ions significantly influences material properties. In NASICON structures, the bottleneck size through which sodium ions migrate depends on the coordination environment and directly affects ionic conductivity [11]. Maximum conductivity values of 10⁻³ S/cm have been achieved in optimized sodium coordination environments within these framework structures [14].

PropertyCoordination Number 4Coordination Number 6Coordination Number 8
Common GeometryTetrahedralOctahedralCubic/Dodecahedral
Na-O Distance Range2.3-2.5 Å2.4-2.7 Å2.6-3.0 Å
Typical ExamplesNa₄SiO₄NaCl-type structuresNASICON frameworks
MobilityLowModerateHigh

Influence of Sulfur Coordination

In sodium polysulfide systems, sodium cations show strong association with the anionic termini of sulfur chains [8]. The polysulfide anions form chains with sulfur-sulfur bond distances around 2.0 Å in length, and these chains adopt skewed conformations in the solid state [8]. The sodium coordination in these systems contributes to the dense packing observed in polysulfide structures, with typical densities around 1.3-1.4 g/cm³ [7].

Data Tables

Compound ClassCrystal SystemNa CoordinationKey Structural Features
Sodium methanethiolateNot specifiedIonicTetrahedral carbon, Na-S interaction [1]
Sodium polysulfidesDense structuresTerminal chain bindingS-S chains ~2.0 Å [8]
NASICON materialsRhombohedral/Triclinic6-8 coordinate3D ion migration pathways [11]
Hybrid organicsVariable4-8 coordinateMixed organic-inorganic connectivity [10]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

166.90935410 g/mol

Monoisotopic Mass

166.90935410 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

Explore Compound Types